molecular formula C7H9F3N2O B1404711 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol CAS No. 1446786-29-3

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol

Cat. No.: B1404711
CAS No.: 1446786-29-3
M. Wt: 194.15 g/mol
InChI Key: WPFFQYSSGJPIFK-UHFFFAOYSA-N
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Description

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol is a chemical compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

Scientific Research Applications

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol
  • 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propanol
  • 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)butanol

Uniqueness

Compared to similar compounds, 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol is unique due to its specific combination of a pyrazole ring, a trifluoromethyl group, and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-12-6(7(8,9)10)4-5(11-12)2-3-13/h4,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFFQYSSGJPIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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